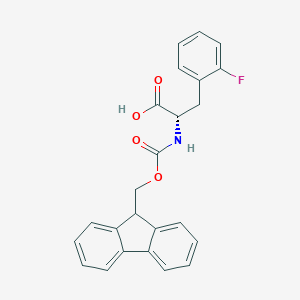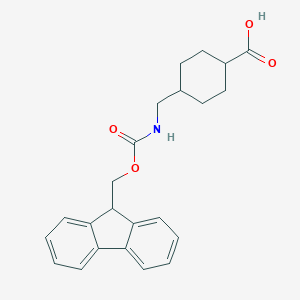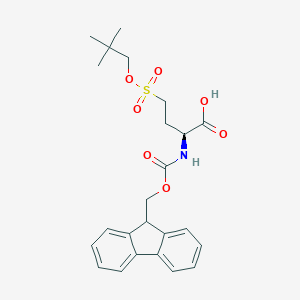
Fmoc-Phe(2-F)-OH
描述
Fmoc-Phe(2-F)-OH, also known as Fmoc-2-fluoro-L-phenylalanine, is a derivative of phenylalanine . It has an empirical formula of C24H20FNO4 and a molecular weight of 405.42 .
Synthesis Analysis
The synthesis of this compound involves the use of a weak base such as triethylamine in an ionic liquid . A study also mentions the use of MeOH, EtOH, or iPrOH (5 mL), and SOCl2 (0.36 mmol, 1.2 eq.) .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringOC(=O)C@HNC(=O)OCC2c3ccccc3-c4ccccc24 . Chemical Reactions Analysis
The removal of the fluorenylmethoxycarbonyl (Fmoc) group in ionic liquid is a key chemical reaction involving this compound . This process is efficient at room temperature for various amines and amino acid methyl esters .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a solubility of 90 mg/mL in DMSO when ultrasonicated . It is recommended to store the powder at -20°C for 3 years or at 4°C for 2 years .科学研究应用
生物医学应用中的水凝胶形成
Fmoc-Phe(2-F)-OH 可用于形成水凝胶,水凝胶是由可以保留水的聚合物链网络,通常用于生物医学应用,例如组织工程、药物递送和伤口愈合。 Fmoc-苯丙氨酸衍生物的自组装特性有助于水凝胶的形成,这对于创建模拟天然细胞外基质的支架至关重要 .
抗菌水凝胶
该化合物形成纳米纤维水凝胶的能力可以用来创建抗菌表面。 这些水凝胶对革兰氏阳性菌和革兰氏阴性菌都有效,因此可用于预防感染并用作医疗器械的涂层 .
细胞培养
包括 this compound 在内的 Fmoc 修饰氨基酸可用于细胞培养。 它们提供了一种生物启发的环境,可以支持细胞生长和分化,这对各种研究应用和治疗目的都有益 .
生物模板
Fmoc-氨基酸的自组装性质使其可以作为生物模板用于合成纳米材料。 这种应用在纳米技术中很有价值,因为它可以创建具有精确分子排列的结构 .
光学应用
this compound 衍生物具有可应用于光学技术的特性。 它们在纳米尺度上形成有序结构的能力使其适合用于设计光学传感器和器件 .
药物递送系统
由于其结构的多功能性和生物相容性,Fmoc-氨基酸如 this compound 正被用于药物递送系统。 它们可以设计用来携带治疗剂并在体内的特定部位释放治疗剂 .
催化性能
该化合物潜在的催化性能可以在化学反应中进行研究。 作为一种修饰氨基酸,它可能在有机合成或酶促反应中充当催化剂 .
治疗应用
this compound 可能具有治疗特性,可用于开发新的治疗方法。 它与生物系统相互作用的能力可以为医学带来新方法 .
安全和危害
作用机制
Target of Action
Fmoc-Phe(2-F)-OH, also known as Fmoc-L-2-Fluorophenylalanine, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are important in biomedical applications . The compound plays a key role in the self-assembly of these hydrogels .
Mode of Action
The compound interacts with its targets through a process of self-assembly . This process is influenced by multiple factors including the Fmoc and phenylalanine covalent linkage, the flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the formation of hydrogels . The compound’s self-assembly process leads to the formation of these hydrogels, which are important in various biomedical applications .
Result of Action
The result of this compound’s action is the formation of hydrogels . These hydrogels are formed through a self-assembly process influenced by various factors . The hydrogels formed have potential applications in the biomedical field .
Action Environment
The action of this compound is influenced by environmental factors such as pH and buffer ions . These factors play a key role in the self-assembly process leading to hydrogel formation . The compound’s action, efficacy, and stability can therefore be influenced by changes in these environmental conditions .
生化分析
Biochemical Properties
Fmoc-Phe(2-F)-OH plays a significant role in biochemical reactions, particularly in the formation of hydrogels . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions in the self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Cellular Effects
This compound has been shown to influence cell function. For instance, it has been used in the formation of hydrogels, which are important in biomedical applications . Hydrogels of low molecular weight molecules like this compound are crucial in cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic applications .
Molecular Mechanism
The molecular mechanism of this compound involves the self-assembly of the molecule into hydrogels. This process is governed by multiple factors, including the role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Temporal Effects in Laboratory Settings
It is known that the molecule can form hydrogels, and these hydrogels have been proposed as a model for drug release .
Metabolic Pathways
The molecule is known to be involved in the formation of hydrogels, which can have various applications in biomedicine .
Transport and Distribution
The molecule is known to form hydrogels, which can be used in various biomedical applications .
Subcellular Localization
The molecule is known to form hydrogels, which can be used in various biomedical applications .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHOAMSIDCQWEW-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370353 | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205526-26-7 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Phe(2-F)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















